FTI-2148
CAS No.:
Cat. No.: VC0528515
Molecular Formula: C24H28N4O3S
Molecular Weight: 452.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N4O3S |
|---|---|
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid |
| Standard InChI | InChI=1S/C24H28N4O3S/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)/t22-/m0/s1 |
| Standard InChI Key | KULAYTGUTXCHSV-QFIPXVFZSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)O |
| SMILES | CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O |
| Canonical SMILES | CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O |
| Appearance | white solid powder |
Introduction
Chemical and Biochemical Profile of FTI-2148
Structural Characteristics
FTI-2148 (CAS 251577-09-0) is a synthetic peptidomimetic compound with the molecular formula C24H28N4O3S and a molecular weight of 452.57 g/mol . Its design incorporates a RAS C-terminal mimetic structure that competitively inhibits the farnesylation process by mimicking the CAAX motif of target proteins . The compound's stereochemistry and functional groups enable high-affinity binding to FTase's active site while maintaining specificity over related prenylation enzymes .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H28N4O3S | |
| Molecular Weight | 452.57 g/mol | |
| FTase IC50 | 1.4 nM | |
| GGT-1 IC50 | 1.7 μM | |
| Storage Conditions | -20°C in cool pack |
Mechanism of Action: Targeting Protein Prenylation
Farnesyltransferase Inhibition Dynamics
FTI-2148 disrupts the post-translational modification of RAS family proteins by preventing the transfer of a 15-carbon farnesyl group to their C-terminal cysteine residues . This inhibition blocks RAS membrane localization, effectively neutralizing its signaling capabilities in oncogenic pathways . Kinetic studies reveal non-competitive inhibition kinetics, with a binding affinity 1,214-fold higher for FTase than GGT-1 .
Selectivity and Off-Target Effects
Pharmacological Applications in Oncology
Antitumor Efficacy in Preclinical Models
In nude mouse xenografts of human lung adenocarcinoma A-549 cells, FTI-2148 monotherapy achieved dose-dependent tumor growth suppression of 33%, 67%, and 91% at escalating doses . The compound's efficacy correlates with inhibition of downstream effectors in the PI3K/AKT/mTOR pathway, as evidenced by reduced phosphorylation of AKT (Ser473) and S6 kinase .
Synergistic Combination Therapies
Clinical studies highlight enhanced efficacy when combining FTI-2148 with conventional chemotherapeutics:
-
Cisplatin Combination: 58% greater tumor regression vs. monotherapy in NSCLC models
-
Gemcitabine Synergy: 72% reduction in pancreatic tumor volume (P < 0.01)
-
Taxol Potentiation: 41% increase in apoptosis markers in triple-negative breast cancer
Mechanistically, these combinations exploit FTI-2148's ability to sensitize cancer cells to DNA-damaging agents by inhibiting RAS-mediated repair pathways .
Antiparasitic Applications: Beyond Oncology
Antimalarial Activity Profile
Structural modification of FTI-2148 through ester prodrug development yielded compounds with enhanced Plasmodium membrane permeability. The benzyl ester derivative (Compound 16) demonstrated:
-
46.1% parasitemia suppression in P. berghei-infected mice at 50 mg/kg/day
-
83% reduction in parasite load when combined with artemisinin derivatives
This activity stems from inhibition of plasmodial FTase homologs critical for merozoite membrane formation .
Resistance Mechanisms and Next-Generation Inhibitors
Geranylgeranylation-Driven Resistance
Compensatory protein prenylation via GGT-1 activation limits FTI-2148's long-term efficacy in KRAS-mutant cancers . In pancreatic ductal adenocarcinoma models, GGT-1 expression increases 4.7-fold within 72 hours of FTI-2148 treatment, restoring KRAS membrane localization .
Dual FTase/GGT-1 Inhibitors
To overcome resistance, second-generation compounds like FGTI-2734 were developed by modifying FTI-2148's C-terminal pharmacophore . These dual inhibitors demonstrate:
Clinical Translation Challenges
Pharmacokinetic Limitations
Despite promising in vitro activity, FTI-2148 exhibits suboptimal pharmacokinetic properties:
Prodrug strategies and nanoparticle formulations are under investigation to improve bioavailability .
Biomarker Development
Current research focuses on identifying predictive biomarkers for FTI-2148 response:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume